(S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride
Overview
Description
(S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O3 and its molecular weight is 252.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
H-Ala-Ala-OtBu . HCl, also known as (S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride, is an alanine derivative Amino acid derivatives like this are often used in the synthesis of peptides and proteins, suggesting that its targets could be various enzymes or receptors that interact with these biomolecules .
Mode of Action
The exact mode of action of H-Ala-Ala-OtBu It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that H-Ala-Ala-OtBu . HCl may interact with its targets to modulate these physiological processes.
Biochemical Pathways
The specific biochemical pathways affected by H-Ala-Ala-OtBu Given its potential role in influencing anabolic hormone secretion and providing fuel during exercise, it may be involved in pathways related to energy metabolism and muscle protein synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Ala-Ala-OtBu It is known that amino acid derivatives can be absorbed and distributed throughout the body, where they can be metabolized and eventually excreted These properties would impact the bioavailability of H-Ala-Ala-OtBu
Result of Action
The molecular and cellular effects of H-Ala-Ala-OtBu Given its potential effects on anabolic hormone secretion, energy supply during exercise, mental performance under stress, and prevention of exercise-induced muscle damage, it can be inferred that this compound may have various effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of H-Ala-Ala-OtBu Like other amino acid derivatives, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Properties
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-6(11)8(13)12-7(2)9(14)15-10(3,4)5;/h6-7H,11H2,1-5H3,(H,12,13);1H/t6-,7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTLRMKNRNPEBY-LEUCUCNGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC(C)(C)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC(C)(C)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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